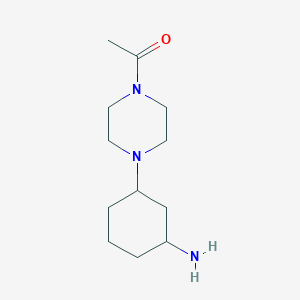
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of 3-aminocyclohexylamine with piperazine, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学的研究の応用
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
作用機序
The mechanism of action of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .
類似化合物との比較
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Aminophenyl)piperazin-1-yl)ethan-1-one: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
1-(4-(4-Aminophenyl)piperazin-1-yl)ethan-1-one: Similar to the previous compound but with a different substitution pattern on the phenyl ring.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the aminocyclohexyl and piperazine moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
1-[4-(3-aminocyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3 |
InChIキー |
ACXTTWGANQTENC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2CCCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















